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Introduction
Afuresertib (GSK2110183) is an orally bioavailable, small-molecule inhibitor of the

serine/threonine protein kinase Akt (protein kinase B), a critical node in the PI3K/Akt/mTOR

signaling pathway.[1][2] Dysregulation of this pathway is a frequent event in tumorigenesis,

contributing to increased cell proliferation, survival, and resistance to anti-cancer therapies.[3]

[4] Afuresertib, a potent, ATP-competitive, pan-Akt inhibitor, has been investigated as a

monotherapy and in combination with other agents for the treatment of various hematologic

malignancies and solid tumors.[4][5] This technical guide provides a comprehensive overview

of the discovery and development of afuresertib, detailing its mechanism of action, preclinical

and clinical data, and the experimental protocols utilized in its evaluation.

Discovery and Preclinical Development
Afuresertib was originally developed by GlaxoSmithKline.[6] Preclinical studies demonstrated

its potent and selective inhibition of all three Akt isoforms (Akt1, Akt2, and Akt3).[7]

Mechanism of Action
Afuresertib is a reversible, ATP-competitive inhibitor that binds to the kinase domain of Akt,

preventing its phosphorylation and activation.[3][4] This blockade of Akt signaling leads to the
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downstream inhibition of substrates involved in cell cycle progression and survival, ultimately

inducing apoptosis and inhibiting tumor cell proliferation.[1][2]

In Vitro Activity
The inhibitory activity of afuresertib against Akt isoforms and its effect on cancer cell lines

have been extensively characterized through various in vitro assays.

Table 1: In Vitro Inhibitory Activity of Afuresertib[7][8]

Parameter Akt1 Akt2 Akt3

Ki (nM) 0.08 2 2.6

Table 2: In Vitro Cellular Activity of Afuresertib[8]

Cell Line Type Assay Endpoint Result

Hematological Cell

Lines
Proliferation Assay EC50

< 1 µM in 65% of cell

lines

Solid Tumor Cell Lines Proliferation Assay EC50
< 1 µM in 21% of cell

lines

E17K mutant AKT1 Kinase Assay EC50 0.2 nM

In Vivo Preclinical Efficacy
The anti-tumor activity of afuresertib has been evaluated in vivo using human tumor xenograft

models in mice.

Table 3: In Vivo Efficacy of Afuresertib in Xenograft Models[8]
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Tumor Model Dosing (p.o., daily)
Tumor Growth Inhibition
(TGI)

BT474 (Breast Cancer) 10 mg/kg 8%

30 mg/kg 37%

100 mg/kg 61%

SKOV3 (Ovarian Cancer) 10 mg/kg 23%

30 mg/kg 37%

100 mg/kg 97%

Clinical Development
Afuresertib has undergone extensive clinical evaluation in a variety of cancer types, both as a

single agent and in combination with other therapies.

Phase I Clinical Trials
A first-in-human, open-label, dose-escalation Phase I study (NCT00881946) was conducted in

patients with advanced hematologic malignancies to determine the maximum tolerated dose

(MTD), safety, and pharmacokinetics of afuresertib.[6]

Table 4: Key Findings from the Phase I Study of Afuresertib in Hematologic Malignancies

(NCT00881946)[6]
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Parameter Result

Maximum Tolerated Dose (MTD) 125 mg/day

Dose-Limiting Toxicities
Grade 3 rash, Grade 3 liver function test

abnormalities

Most Frequent Adverse Events
Nausea (35.6%), Diarrhea (32.9%), Dyspepsia

(24.7%)

Pharmacokinetics (at MTD)

Median Tmax 1.5 - 2.5 hours

Half-life (t1/2) ~1.7 days

Clinical Activity

Partial responses observed in multiple

myeloma, non-Hodgkin lymphoma, and

Langerhans cell histiocytosis.

Phase Ib/II and Phase III Clinical Trials
Following the promising results from the initial phase I study, afuresertib has been evaluated in

numerous Phase Ib/II and now Phase III trials across a range of cancers, often in combination

with standard-of-care therapies. Laekna Therapeutics is currently leading the further

development of afuresertib.[9][10]

Table 5: Selected Clinical Trials of Afuresertib
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Trial Identifier Phase Indication Intervention
Key
Findings/Statu
s

NCT01653912 Ib

Platinum-

resistant Ovarian

Cancer

Afuresertib +

Paclitaxel +

Carboplatin

MTD of

afuresertib

established at

125 mg/day.

ORR of 32% by

RECIST 1.1.[5]

[11]

NCT05383482 I/II

Solid Tumors

(PD-1/PD-L1

resistant)

Afuresertib +

Sintilimab +

Chemotherapy

Recruiting.[12]

- Ib
HR+/HER2-

Breast Cancer

Afuresertib +

Fulvestrant

Confirmed ORR

of 30%, median

PFS of 7.3

months.[10]

- III
HR+/HER2-

Breast Cancer

Afuresertib +

Fulvestrant

Initiated based

on Phase Ib

results.[10]

Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

development of afuresertib.

In Vitro Kinase Inhibition Assay (Filter Binding Assay)
This assay is used to determine the inhibitory constant (Ki) of a compound against a specific

kinase.

Protocol:

Enzyme and Inhibitor Preparation: Recombinant Akt1, Akt2, and Akt3 enzymes are used at

low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, and 0.2 nM AKT3).[8]
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Afuresertib is prepared in a dilution series.

Incubation: A pre-mix of the kinase and varying concentrations of afuresertib is incubated

for a defined period (e.g., 1 hour) to allow for inhibitor binding.[8]

Reaction Initiation: The kinase-inhibitor mix is added to a reaction mixture containing a

peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [γ-33P] ATP).[8]

Reaction Termination: The reaction is allowed to proceed for a set time (e.g., 2 hours) and

then terminated.[8]

Detection: The radiolabeled phosphorylated peptide product is captured on a phospho-

cellulose filter plate, and the amount of radioactivity is quantified using a scintillation counter.

[8]

Data Analysis: The Ki value is calculated from the IC50 value (the concentration of inhibitor

that reduces enzyme activity by 50%) using the Cheng-Prusoff equation, which takes into

account the ATP concentration used in the assay.

Cell Proliferation Assay (CellTiter-Glo®)
This assay measures the number of viable cells in culture based on the quantification of ATP,

which is an indicator of metabolically active cells.

Protocol:

Cell Seeding: Cancer cell lines are seeded into 96-well plates at a predetermined density

and allowed to adhere overnight.

Compound Treatment: Cells are treated with a range of concentrations of afuresertib (e.g.,

0-30 µM) or vehicle control (DMSO).[8]

Incubation: The plates are incubated for a specified period (e.g., 72 hours).[8]

Lysis and Luminescence Measurement: The CellTiter-Glo® reagent is added to each well,

which lyses the cells and generates a luminescent signal proportional to the amount of ATP

present. The luminescence is read using a plate reader.
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Data Analysis: Cell viability is calculated relative to the vehicle-treated control cells. The

EC50 value (the concentration of the compound that causes a 50% reduction in cell viability)

is determined by fitting the data to a dose-response curve using a 4- or 6-parameter fitting

algorithm.[8]

Human Tumor Xenograft Study
This in vivo model is used to evaluate the anti-tumor efficacy of a drug candidate.

Protocol:

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

Tumor Cell Implantation: Human cancer cells (e.g., BT474 or SKOV3) are subcutaneously

injected into the flanks of the mice.[8]

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice

are then randomized into treatment and control groups.

Drug Administration: Afuresertib is administered orally (p.o.) once daily at various doses

(e.g., 10, 30, 100 mg/kg).[8] The control group receives a vehicle.

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using

calipers.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

size or after a specific duration of treatment.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the mean tumor

volume of the treated groups to the control group.

Phase I Clinical Trial Protocol (NCT00881946)
This protocol outlines the design of the first-in-human study of afuresertib.

Protocol:

Study Design: An open-label, dose-escalation study.
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Patient Population: Patients with relapsed or refractory hematologic malignancies.[6]

Dose Escalation: Afuresertib was administered orally once daily in escalating dose cohorts

(25 to 150 mg).[6] A standard 3+3 dose escalation design was used to determine the MTD.

Safety and Tolerability Assessment: Patients were monitored for adverse events (AEs)

graded according to the National Cancer Institute Common Terminology Criteria for Adverse

Events (NCI-CTCAE). Dose-limiting toxicities (DLTs) were assessed during the first cycle of

treatment.

Pharmacokinetic (PK) Analysis: Blood samples were collected at various time points after

drug administration to determine the plasma concentration of afuresertib. Standard non-

compartmental analysis was used to calculate PK parameters such as Cmax, AUC, and half-

life.[6]

Efficacy Assessment: Tumor response was evaluated according to the appropriate response

criteria for each specific hematologic malignancy.
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Caption: Afuresertib inhibits Akt phosphorylation, blocking downstream signaling.

Experimental Workflow: In Vitro Kinase Inhibition Assay
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Caption: Workflow for determining the inhibitory constant (Ki) of Afuresertib.
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Experimental Workflow: Phase I Clinical Trial
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Caption: Workflow of the Phase I dose-escalation trial for Afuresertib.

Conclusion
Afuresertib (GSK2110183) is a potent pan-Akt inhibitor that has demonstrated promising anti-

tumor activity in both preclinical models and clinical trials. Its development has provided

valuable insights into the therapeutic potential of targeting the PI3K/Akt signaling pathway in

cancer. Ongoing and future clinical studies will further define the role of afuresertib, particularly

in combination with other anti-cancer agents, in the treatment of various malignancies. This
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technical guide serves as a comprehensive resource for understanding the discovery,

mechanism, and clinical development of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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